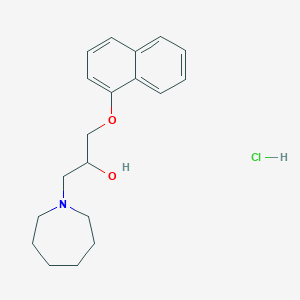
1-(Azepan-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azepan-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is a beta-adrenergic receptor agonist that has been found to have various physiological and biochemical effects on the human body.
Scientific Research Applications
1-(Azepan-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been extensively studied for its potential applications in the field of pharmacology. It has been found to have beta-adrenergic receptor agonist activity, which makes it useful in the treatment of various medical conditions such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride involves the activation of beta-adrenergic receptors. These receptors are present in various tissues, including the lungs, heart, and blood vessels. Activation of these receptors leads to the relaxation of smooth muscle in the airways, which helps in the treatment of asthma and COPD. It also increases cardiac output, which makes it useful in the treatment of heart failure.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on the human body. It increases the levels of cyclic adenosine monophosphate (cAMP) in cells, which leads to the activation of protein kinase A (PKA). PKA is involved in the regulation of various cellular processes such as gene expression, metabolism, and ion transport. The compound also has vasodilatory effects, which leads to the relaxation of blood vessels and a decrease in blood pressure.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Azepan-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride in lab experiments include its high potency and selectivity for beta-adrenergic receptors. It is also readily available and easy to synthesize. However, the compound has some limitations, such as its short half-life and potential side effects on the cardiovascular system.
Future Directions
There are several future directions for research on 1-(Azepan-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride. One area of research could be the development of new analogs of the compound with improved pharmacological properties. Another area of research could be the investigation of the compound's effects on other cellular processes, such as inflammation and oxidative stress. Additionally, the compound could be studied for its potential applications in the treatment of other medical conditions, such as diabetes and obesity.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in the field of pharmacology. Its synthesis method is straightforward, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research on this compound could lead to the development of new therapies for various medical conditions.
Synthesis Methods
The synthesis of 1-(Azepan-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride involves the reaction between 1-azepan-1-amine and 3-(naphthalen-1-yloxy)propan-2-ol in the presence of hydrochloric acid. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the compound can be improved by recrystallization.
Properties
IUPAC Name |
1-(azepan-1-yl)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c21-17(14-20-12-5-1-2-6-13-20)15-22-19-11-7-9-16-8-3-4-10-18(16)19;/h3-4,7-11,17,21H,1-2,5-6,12-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBKLNVFVMAQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2853063.png)
![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2853064.png)
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2853065.png)
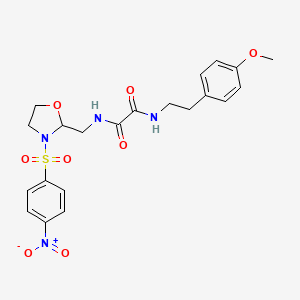


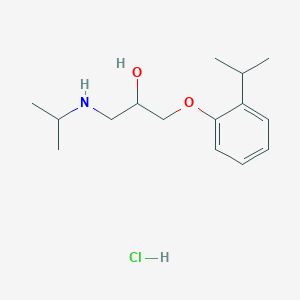
![5-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2853073.png)


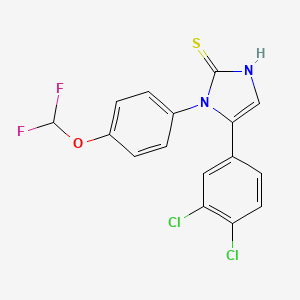
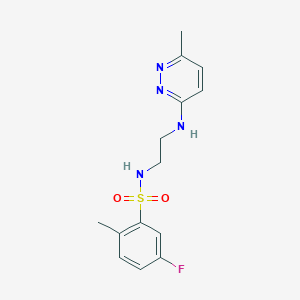
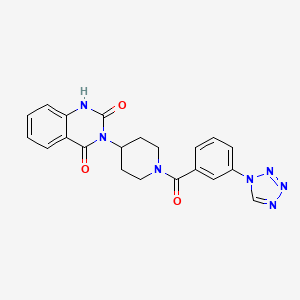
![N-[[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]methyl]methanesulfonamide](/img/structure/B2853082.png)
